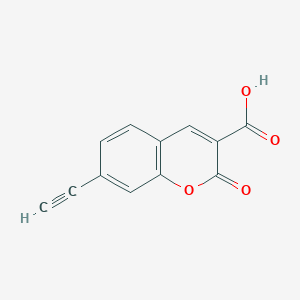

7-ethynyl-2-oxo-2H-chromene-3-carboxylic acid

Description

7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative characterized by an ethynyl substituent at the 7-position and a carboxylic acid group at the 3-position of the chromene core. Coumarins and their derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and fluorescent properties .

Properties

Molecular Formula |

C12H6O4 |

|---|---|

Molecular Weight |

214.17 g/mol |

IUPAC Name |

7-ethynyl-2-oxochromene-3-carboxylic acid |

InChI |

InChI=1S/C12H6O4/c1-2-7-3-4-8-6-9(11(13)14)12(15)16-10(8)5-7/h1,3-6H,(H,13,14) |

InChI Key |

FWOSUTJNTQHMIL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethynyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehyde with ethynylmagnesium bromide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.

Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: The compound is used in the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 7-ethynyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s ethynyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Chemical and Physical Properties

The substituent at the 7-position significantly influences electronic properties, solubility, and reactivity. Key analogs include:

*The ethynyl group introduces rigidity and electron-withdrawing effects, which may enhance stability and reactivity in cross-coupling reactions compared to hydroxyl or alkoxy groups .

Spectral and Crystallographic Data

- 7-Methoxy analog : IR peaks at 1736 cm⁻¹ (C=O stretch) and 1691 cm⁻¹ (conjugated carbonyl); melting point: 193–194°C .

- 7-Hydroxy analog : $^{13}\text{C NMR}$ signals at δ 167.11 (carboxylic acid) and δ 158.00 (chromene carbonyl) .

- Ethynyl analog : Predicted $^{1}\text{H NMR}$ singlet for ethynyl proton (δ ~2.5–3.5) based on similar alkynyl compounds .

Biological Activity

7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.19 g/mol. The unique ethynyl group at the 7-position contributes to its reactivity and biological properties.

Antimicrobial Activity

Several studies have demonstrated that derivatives of 2H-chromenes exhibit significant antimicrobial effects. For instance:

- Study Findings : A study found that derivatives similar to this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of microbial cell membranes and inhibition of vital metabolic processes .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively:

- Cell Lines Tested : Studies have evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant anticancer activity. In particular, it was noted that the compound induced apoptosis in cancer cells through activation of caspases and modulation of p53 pathways .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction via caspase activation |

| HeLa | 12.5 | Cell cycle arrest and apoptosis |

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties:

- Mechanism : It acts as an inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a derivative similar to this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard antibiotics.

- Cancer Treatment Study : Another study evaluated the combination therapy involving this compound with traditional chemotherapeutics in breast cancer models. The results indicated enhanced cytotoxic effects when combined, suggesting potential for use in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.